molecular formula C7H9N3O2 B1355104 Ethyl 4-aminopyrimidine-2-carboxylate CAS No. 71470-41-2

Ethyl 4-aminopyrimidine-2-carboxylate

Cat. No. B1355104
CAS RN: 71470-41-2
M. Wt: 167.17 g/mol
InChI Key: YHDZCFILDSOJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 4-aminopyrimidine-2-carboxylate involves several steps. One method starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrimidine-2-carboxylate is represented by the InChI code 1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-aminopyrimidine-2-carboxylate are not detailed in the search results, it’s worth noting that pyrimidines, the class of compounds to which it belongs, have been studied for their inhibitory response against certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

Ethyl 4-aminopyrimidine-2-carboxylate is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-aminopyrimidine-2-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, ethyl esters of this compound have been used as intermediates in the preparation of carboxylic acids through alkaline hydrolysis, which are then evaluated for various biological activities (Abignente et al., 1984). Similarly, reactions with different reagents have led to the formation of compounds with potential antimicrobial properties (El-kerdawy et al., 1990).

Microwave-mediated Synthesis

Microwave irradiation and solvent-free conditions have been employed to react ethyl 4-aminopyrimidine-2-carboxylate derivatives with various compounds, leading to the formation of novel pyrimido[1,2-a]pyrimidines. The structures of these products were confirmed by spectral data and X-ray analysis, indicating the efficacy of microwave-mediated synthesis in creating complex structures (Eynde et al., 2001).

Antimicrobial Activity

Several derivatives of ethyl 4-aminopyrimidine-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown promising results against pathogenic micro-organisms, highlighting their potential in developing new antimicrobial agents (El‐Sayed et al., 2008).

Development of Pharmacologically Active Molecules

Ethyl 4-aminopyrimidine-2-carboxylate derivatives have been utilized in the synthesis of pharmacologically active molecules. For example, the synthesis of ethyl 5-bromopyrimidine-4-carboxylate was achieved through a highly regioselective reaction, which was then used for the preparation of potent inhibitors for specific enzymes (Regan et al., 2012).

Crystal Structure Analysis

The crystal structures of certain compounds derived from ethyl 4-aminopyrimidine-2-carboxylate have been studied extensively, providing insights into their molecular interactions and potential applications in drug design and development (Balasubramani et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The search results include references to peer-reviewed papers related to Ethyl 4-aminopyrimidine-2-carboxylate . These papers discuss the synthesis, properties, and potential applications of the compound and related 2-aminopyrimidine derivatives.

properties

IUPAC Name

ethyl 4-aminopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZCFILDSOJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516750
Record name Ethyl 4-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminopyrimidine-2-carboxylate

CAS RN

71470-41-2
Record name Ethyl 4-amino-2-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71470-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroacrylonitrile (437 mg) and 1-ethoxycarbonylformamidine hydrobromide (985 mg) in ethanol (5 ml) was added dropwise triethylamine (1.01 g) at 0° C. The reaction mixture was stirred for 4 hours at ambient temperature and evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water, and extracted with ethyl acetate three times. The combined extracts were dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give ethyl 4-aminopyrimidine-2-carboxylate (480 mg), which was recrystallized from a mixture of ethyl acetate and benzene, mp. 101°-104° C.
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.